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Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of Haloperidol, a widely used antipsychotic medication. The synthesis route described utilizes
4'-Chlorobutyrophenone as a key precursor. This guide is intended for use by qualified
researchers and professionals in the field of drug development and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of Haloperidol from 4'-Chlorobutyrophenone is a two-step process. The first
step involves the synthesis of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine.
The second, and final, step is the N-alkylation of this intermediate with a derivative of 4'-
Chlorobutyrophenone, specifically 4-chloro-4'-fluorobutyrophenone, to yield Haloperidol.
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Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

Fovart Acidic
Mg, THF N-Boc-Piperidin-4-one
1.

2. A\

N-Boc-4-(4-chlorophenyl)
-4-hydroxypiperidine

4-(4-chlorophenyl)-4-

4-Chlorophenylmagnesium hydroxypiperidine

bromide

4-Chlorobromobenzene

Alkylation
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Caption: Overall synthetic pathway for Haloperidol.

Physicochemical and Spectroscopic Data of Key
Compounds

A comprehensive understanding of the physical and spectral properties of the reactants,

intermediates, and the final product is crucial for reaction monitoring and product
characterization.

Table 1: Physicochemical Properties
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Molecular ] ]
Molecular . Melting Point .
Compound Weight ( g/mol Solubility
Formula ) (°C)
4'-
o Insoluble in
Chlorobutyrophe  C10H11CIO 182.64 N/A (Liquid)
water
none
4-(4-
chlorophenyl)-4- Sparingly soluble
P _ y? _ C11H14CINO 211.69 137-140 -p i
hydroxypiperidin in water
e
Very low
solubility in water
(1.4 mg/100 mL);
soluble in
Haloperidol C21H23CIFNO2 375.87 148-152 chloroform,
methanol,
acetone,

benzene, and
dilute acids.[1][2]

Table 2: Spectroscopic Data
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Mass
1H NMR 13C NMR
Compound IR (cm-1) Spectrum
(CDCI3, 6 ppm) (CDCI3, o ppm)
(m/z)
7.95 (d, 2H),
198.3, 139.6,
4'- 7.45 (d, 2H),
135.4,129.7, 1685 (C=0), 750 182 (M+), 120,
Chlorobutyrophe  3.65 (t, 2H), 3.20
128.9, 44.8, (C-Cl) 105
none (t, 2H), 2.25 (p,
35.2,26.5
2H)
7.40 (d, 2H),
4-(4- 7.28 (d, 2H), 3300 (O-H),
145.2, 132.0,
chlorophenyl)-4- 3.10 (m, 2H), 3100 (N-H), 1590 211 (M+), 194,
hyd iperidi 2.90 (m, 2H) 128.4, 1268, (C=C), 820 (C 152, 111
roxypiperidin . m, , =C), - ,
Y ypip 70.1,41.5, 36.2
e 1.80 (m, 2H), Cl)
1.65 (m, 2H)
8.05 (dd, 2H),
198.5, 165.5 (d),
7.15 (t, 2H), 7.35 3100 (O-H),
147.2, 133.5,
(s, 4H), 3.10 (m, 1680 (C=0),
_ 130.6 (d), 128.8, 375 (M+), 224,
Haloperidol 2H), 2.80 (m, 1600 (C=C),
127.2, 115.6 (d), 165, 123
2H), 2.50 (m, 1220 (C-F), 820
70.5,57.2, 50.1,
4H), 2.00 (m, (C-CI
36.1, 35.8, 21.6

4H), 1.70 (m, 2H)

Experimental Protocols
Step 1: Synthesis of 4-(4-chlorophenyl)-4-
hydroxypiperidine

This intermediate is synthesized via a Grignard reaction between 4-chlorophenylmagnesium

bromide and N-Boc-piperidin-4-one, followed by deprotection.
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Caption: Experimental workflow for the synthesis of the piperidine intermediate.
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Materials:

4-Chlorobromobenzene

e Magnesium turnings

e Anhydrous Tetrahydrofuran (THF)

e N-Boc-piperidin-4-one

e Saturated aqueous ammonium chloride (NH4CI) solution
o Ethyl acetate

e Sodium sulfate (Na2S04)

e Dichloromethane (DCM)

 Trifluoroacetic acid (TFA)

e Aqueous sodium hydroxide (NaOH) solution
o Toluene

Protocol:

o Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen
atmosphere, add magnesium turnings. Add a solution of 4-chlorobromobenzene in
anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the
magnesium is consumed.

o Grignard Reaction: Cool the Grignard reagent to 0°C. Add a solution of N-Boc-piperidin-4-
one in anhydrous THF dropwise, maintaining the temperature below 10°C. After the addition
is complete, allow the reaction to warm to room temperature and stir for 2 hours.

e Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of
saturated aqueous NHA4CI solution. Extract the aqueous layer with ethyl acetate. Combine
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the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced
pressure.

 Purification of Intermediate: Purify the crude product by flash column chromatography on
silica gel to yield N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

» Deprotection: Dissolve the purified intermediate in DCM and cool to 0°C. Add trifluoroacetic
acid (TFA) dropwise and stir at room temperature for 1-2 hours.

o Final Work-up and Recrystallization: Neutralize the reaction mixture with a cold aqueous
NaOH solution. Extract the product with DCM. Dry the combined organic layers over
anhydrous Na2S04, filter, and concentrate. Recrystallize the crude product from toluene to
afford pure 4-(4-chlorophenyl)-4-hydroxypiperidine.

Expected Yield: 70-80% over two steps.

Step 2: Synthesis of Haloperidol

This step involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-
fluorobutyrophenone.

Materials:

4-(4-chlorophenyl)-4-hydroxypiperidine

e 4-Chloro-4'-fluorobutyrophenone

o Potassium carbonate (K2CO3)

e Potassium iodide (KI)

e Toluene

 |sopropanol

Protocol:
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e Reaction Setup: To a round-bottom flask, add 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-
chloro-4'-fluorobutyrophenone, potassium carbonate, and a catalytic amount of potassium
iodide in toluene.

o Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-8 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
Separate the organic layer, and wash it with water and then with brine.

« |solation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude Haloperidol.

 Purification: Recrystallize the crude product from isopropanol. Dissolve the crude solid in a
minimum amount of hot isopropanol, allow it to cool slowly to room temperature, and then
cool further in an ice bath to maximize crystal formation.

e Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold
isopropanol, and dry under vacuum to obtain pure Haloperidol.

Expected Yield: 80-90%.

Data Summary

Table 3: Summary of Reaction Yields

Reaction Step Product Starting Materials Typical Yield

4-
4-(4-chlorophenyl)-4-
1 . Chlorobromobenzene,  70-80%
hydroxypiperidine o
N-Boc-piperidin-4-one

4-(4-chlorophenyl)-4-
hydroxypiperidine, 4-

2 Haloperidol Y yPIp 80-90%
Chloro-4'-

fluorobutyrophenone
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Safety Precautions

o All experimental procedures should be carried out in a well-ventilated fume hood.

» Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must
be worn at all times.

o Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for
specific handling and disposal instructions.

o Grignard reactions are highly exothermic and sensitive to moisture. Ensure all glassware is
thoroughly dried and the reaction is performed under an inert atmosphere.

Use appropriate quenching procedures for reactive reagents.

Disclaimer: These protocols are intended for informational purposes for qualified professionals
and should be adapted and optimized as necessary. The user is solely responsible for all safety
precautions and regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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